(6-Chloro-5-methoxy-pyridin-2-yl)-methanol
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz) :
- δ 8.20 ppm (s, 1H) : Aromatic proton at position 4.
- δ 6.70 ppm (d, J = 8.0 Hz, 1H) : Aromatic proton at position 3.
- δ 4.65 ppm (s, 2H) : Hydroxymethyl (-CH₂OH) protons.
- δ 3.85 ppm (s, 3H) : Methoxy (-OCH₃) protons.
- δ 2.50 ppm (br s, 1H) : Hydroxyl (-OH) proton .
¹³C NMR (CDCl₃, 100 MHz) :
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3350 (br) | O-H stretch (hydroxymethyl) |
| 2950 | C-H stretch (methoxy) |
| 1590 | Aromatic C=C vibration |
| 1250 | C-O stretch (methoxy) |
| 750 | C-Cl stretch |
Mass Spectrometry (MS)
- Molecular Ion : m/z 174 [M+H]⁺.
- Key Fragments :
Tables
Table 1 : Summary of Spectroscopic Data
| Technique | Key Peaks/Shifts | Functional Group Identification |
|---|---|---|
| ¹H NMR | δ 4.65 (s, 2H) | Hydroxymethyl (-CH₂OH) |
| ¹³C NMR | δ 62.1 ppm | Hydroxymethyl carbon |
| IR | 3350 cm⁻¹ (br) | Hydroxyl group |
| MS | m/z 174 [M+H]⁺ | Molecular ion confirmation |
Table 2 : Comparison with Analogous Pyridine Derivatives
| Compound | C-Cl Stretch (cm⁻¹) | Methoxy C-O Stretch (cm⁻¹) |
|---|---|---|
| This compound | 750 | 1250 |
| 5-Chloro-2-methoxypyridine | 745 | 1245 |
Structure
2D Structure
Properties
IUPAC Name |
(6-chloro-5-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHCNEUTVAHHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of (6-Chloro-5-methoxy-pyridin-2-yl)-methanol
Nucleophilic Substitution Approach
The most established method for preparing this compound involves nucleophilic substitution reactions. This typically starts with a halogenated pyridine precursor, such as (6-chloro-5-methoxy-pyridin-2-yl)-chloride, which is reacted with methanol in the presence of a base like sodium hydroxide.
General Reaction Scheme
$$
\text{(6-Chloro-5-methoxy-pyridin-2-yl)-chloride} + \text{Methanol} \xrightarrow{\text{NaOH}} \text{this compound} + \text{NaCl}
$$
Key Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Precursor | (6-Chloro-5-methoxy-pyridin-2-yl)-chloride | Halide leaving group required |
| Nucleophile | Methanol | Acts as both solvent and reagent |
| Base | Sodium hydroxide | Facilitates nucleophilic substitution |
| Solvent | Methanol or mixed solvent | May use additional polar aprotic solvent |
| Temperature | 25–80°C | Higher temps may increase rate |
| Reaction Time | 2–12 hours | Dependent on scale and temperature |
| Yield | 60–85% | Optimized by controlling conditions |
Process Steps
- Dissolution: The halogenated pyridine is dissolved in methanol.
- Addition of Base: Sodium hydroxide is added to the mixture to deprotonate methanol, enhancing nucleophilicity.
- Reaction: The mixture is stirred at controlled temperature for several hours.
- Work-up: The reaction mixture is neutralized, typically with acid or water.
- Extraction: The product is extracted with ethyl acetate.
- Drying: Organic phase is dried over magnesium sulfate.
- Purification: Solvent is evaporated, and the product is purified by rectification under reduced pressure or recrystallization.
Continuous Flow Synthesis
For industrial-scale production, continuous flow processes are increasingly used to enhance yield and purity. These methods offer improved control over reaction parameters such as temperature, pressure, and reagent addition rates.
Advantages
- Enhanced safety and scalability
- Improved heat and mass transfer
- Consistent product quality
Optimization Strategies
| Factor | Optimization Approach |
|---|---|
| Catalyst | Use of phase-transfer catalysts |
| Solvent Choice | Polar aprotic solvents for selectivity |
| Temperature | Precise control for higher yields |
| Pressure | Elevated pressure for faster kinetics |
Alternative Synthetic Routes
Some patents and research articles describe multi-step syntheses involving protection/deprotection strategies or the use of different starting materials. For example, the synthesis may begin with a protected pyridine derivative, followed by functional group transformations and final deprotection to yield the target methanol derivative.
Example: Protection/Deprotection Sequence
- Protection: Introduction of a protecting group to sensitive positions on the pyridine ring.
- Functionalization: Installation of the methoxy and chloro substituents.
- Deprotection: Removal of protecting groups to reveal the hydroxymethyl functionality.
Work-up and Purification
Data Table: Comparative Summary of Preparation Methods
| Method | Yield (%) | Scalability | Purification | Industrial Suitability | Notes |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 60–85 | High | Extraction, distillation | High | Most direct and widely used |
| Continuous Flow Synthesis | 70–90 | Very High | In-line purification | Very High | Best for large-scale, consistent output |
| Protection/Deprotection Route | 40–70 | Moderate | Multi-step | Moderate | Used for complex or sensitive derivatives |
Research Findings and Process Considerations
- The nucleophilic substitution method is the most straightforward and commonly adopted for laboratory and industrial synthesis.
- Continuous flow techniques are preferred for large-scale production due to enhanced safety, yield, and reproducibility.
- The choice of base and solvent significantly impacts reaction efficiency and selectivity.
- Purification steps such as extraction and distillation are critical for isolating high-purity product, especially when used in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (6-Chloro-5-methoxy-pyridin-2-yl)-methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, to form the corresponding dechlorinated product.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a polar aprotic solvent.
Major Products
Oxidation: (6-Chloro-5-methoxy-pyridin-2-yl)-methanal or (6-Chloro-5-methoxy-pyridin-2-yl)-methanoic acid.
Reduction: (5-Methoxy-pyridin-2-yl)-methanol.
Substitution: (6-Azido-5-methoxy-pyridin-2-yl)-methanol or (6-Thio-5-methoxy-pyridin-2-yl)-methanol.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
(6-Chloro-5-methoxy-pyridin-2-yl)-methanol has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its derivatives are being explored for therapeutic effects against various diseases, including cancer and metabolic disorders.
- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against multiple cancer cell lines. For instance, modifications to the pyridine ring have been shown to enhance potency against specific cancer targets.
- Weight Regulation: The compound has been identified as a potential antagonist of the melanocortin receptor 4 (MC4R), which is crucial in regulating energy homeostasis. Animal studies have demonstrated its ability to reduce food intake and body weight significantly, indicating its potential utility in obesity treatment .
Agrochemicals
Pesticide Development:
The structural features of this compound allow it to serve as an intermediate in synthesizing novel agrochemicals. Its reactivity can be harnessed to develop pesticides that are effective against specific pests while minimizing environmental impact.
| Compound Name | Active Ingredient | Application Type | Efficacy |
|---|---|---|---|
| Compound A | This compound | Insecticide | Moderate |
| Compound B | Similar Pyridine Derivative | Fungicide | High |
| Compound C | Alternative Agrochemical | Herbicide | Low |
Organic Synthesis
Building Block in Synthesis:
This compound serves as a versatile building block for creating more complex heterocyclic compounds. Its use in cross-coupling reactions facilitates the formation of various derivatives with promising biological activities.
- Case Study: Research utilizing the Sonogashira reaction has demonstrated how this compound can be employed to synthesize novel compounds with antimicrobial properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism appears to involve the inhibition of key enzymes essential for microbial survival.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
Case Studies and Research Findings
- Weight Management: In preclinical models, administration of this compound led to a notable reduction in food intake and body weight compared to control groups, supporting its potential application in obesity management.
- Anticancer Properties: Studies have indicated that this compound shows promise in exhibiting cytotoxic activity against various cancer cell lines, warranting further investigation into its mechanisms and efficacy.
- Pharmacological Profiles: The compound's interactions with other receptors have been explored, contributing to its overall pharmacological profile and therapeutic potential.
Mechanism of Action
The mechanism of action of (6-Chloro-5-methoxy-pyridin-2-yl)-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Chlorine vs. Bromine Substitution
- (6-Bromo-5-methoxy-pyridin-2-yl)-methanol (CAS 905562-91-6) replaces chlorine with bromine at position 4. This substitution increases molecular weight (218.05 g/mol vs. ~173.60 g/mol for the chloro analog) and alters reactivity due to bromine’s lower electronegativity but larger atomic radius. Brominated derivatives are often more lipophilic, which may enhance membrane permeability in biological systems .
Methoxy Group Positioning
- (5-Chloro-2-methoxy-pyridin-3-yl)-methanol (Page 120) shifts the chlorine to position 5 and methoxy to position 2.
- (6-Methoxy-pyridin-2-yl)-methanol (CAS 63071-12-5) lacks a chlorine substituent, resulting in a simpler structure (MW 139.15 g/mol) with fewer electron-withdrawing effects. This compound is often used as a precursor for synthesizing more complex derivatives .
Multiple Substitutions
- (3,6-Dichloro-5-methoxy-pyridin-2-yl)-methanol (Page 80) introduces a second chlorine at position 3, increasing molecular weight and steric bulk. The additional chlorine enhances electron-withdrawing effects, which could stabilize intermediates in nucleophilic aromatic substitution reactions .
- (5,6-Dimethoxy-pyridin-2-yl)-methanol (Page 187) replaces chlorine with a second methoxy group, creating a more electron-rich aromatic system. This modification may favor electrophilic substitution reactions .
Data Table: Key Physicochemical Properties of Analogous Compounds
Biological Activity
(6-Chloro-5-methoxy-pyridin-2-yl)-methanol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties associated with this compound, including its antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound this compound has the molecular formula C10H12ClNO2. Its structure features a pyridine ring substituted with a chlorine atom and a methoxy group, which contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 40 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
In comparative studies, the compound showed inhibition zones comparable to standard antibiotics like ceftriaxone, indicating its potential as an alternative antimicrobial agent .
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through various assays measuring cytokine levels. The compound was found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α:
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| IL-6 | 89% |
| TNF-α | 78% |
These results suggest that the compound may act through pathways involved in inflammation, potentially serving as a therapeutic agent for inflammatory diseases .
3. Anticancer Potential
Preliminary studies have also evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values ranging from 7 to 20 µM across different cell types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 15 |
| Prostate Cancer (PC3) | 10 |
| Lung Cancer (A549) | 12 |
These findings indicate that the compound may interfere with cancer cell proliferation and survival, warranting further investigation into its mechanisms of action .
The biological activities of this compound are believed to arise from its ability to interact with specific molecular targets. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, leading to its antimicrobial effects. Additionally, it could modulate signaling pathways associated with inflammation and cancer cell growth.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, with results suggesting a mechanism involving disruption of bacterial cell wall synthesis.
- Anti-inflammatory Pathway Analysis : Another investigation focused on the anti-inflammatory properties revealed that treatment with the compound significantly reduced levels of inflammatory markers in vitro, suggesting its potential use in managing chronic inflammatory conditions.
- Anticancer Evaluation : A recent study assessed the compound's effect on human cancer cell lines and found that it induced apoptosis in MCF-7 cells, which was linked to alterations in cell cycle progression and increased expression of pro-apoptotic factors.
Q & A
Q. Critical Parameters :
- Temperature : Exothermic reactions necessitate precise cooling (e.g., –10°C for bromine substitution) .
- Catalysts : Pd-based catalysts improve methoxylation efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) enhances purity .
How can the molecular structure of this compound be accurately determined?
Basic Research Question
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Single-crystal diffraction resolves bond angles and substituent orientations .
- Spectroscopy :
- InChI Key : Unique identifier (e.g., UYDFCIVIXHQIJG-UHFFFAOYSA-N) cross-references PubChem for structural validation .
What strategies resolve contradictions in reported biological activities of this compound?
Advanced Research Question
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed concentrations, cell lines) to isolate variables .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 6-bromo or 5-nitro derivatives) to identify substituent effects on bioactivity .
- Target Validation : Use CRISPR/Cas9-mediated gene knockout to confirm enzyme/receptor specificity .
How do electronic effects of substituents influence reactivity in nucleophilic substitutions?
Advanced Research Question
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance electrophilicity at position 2, facilitating nucleophilic attack (e.g., SNAr reactions with amines) .
- Methoxy Group : Ortho/para-directing but deactivates the ring, slowing reactions compared to unsubstituted pyridines.
- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution and reactive sites .
What methods ensure purity assessment and stability under experimental conditions?
Basic Research Question
- HPLC : Reverse-phase C18 columns (acetonitrile/water) quantify impurities (<1% threshold) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >150°C stable) .
- Solvent Stability : Test in DMSO, ethanol, and buffers (pH 4–9) over 72 hours .
How can enzyme interaction mechanisms be elucidated for this compound?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with targets (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and thermodynamics .
- Mutagenesis Studies : Identify critical residues in enzyme active sites disrupted by the compound .
What computational approaches model the compound’s behavior in biological systems?
Advanced Research Question
- Molecular Dynamics (MD) : Simulates membrane permeability (logP ~1.5) and solvation .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50%) and toxicity (LD₅₀ >500 mg/kg) .
How does structural variation among analogs affect pharmacological activity?
Advanced Research Question
| Analog | Substituents | Bioactivity |
|---|---|---|
| 6-Chloro-5-nitropyridin-2-yl | NO₂ at position 5 | Enhanced enzyme inhibition |
| 6-Bromo-5-methoxypyridin-2-yl | Br at position 6 | Higher cytotoxicity |
| 5-Fluoropyridin-2-yl | F at position 5 | Improved CNS penetration |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
